molecular formula C10H13NO B1625252 2-Methyl-5-phenylisoxazolidine CAS No. 68408-65-1

2-Methyl-5-phenylisoxazolidine

Cat. No. B1625252
CAS RN: 68408-65-1
M. Wt: 163.22 g/mol
InChI Key: BOCOEDVUZOMDNN-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Formation of 2-Methyl-5-phenylisoxazolidine :
    • Cyclize this compound to obtain 2-Methyl-5-phenylisoxazolidine .

properties

CAS RN

68408-65-1

Product Name

2-Methyl-5-phenylisoxazolidine

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

2-methyl-5-phenyl-1,2-oxazolidine

InChI

InChI=1S/C10H13NO/c1-11-8-7-10(12-11)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3

InChI Key

BOCOEDVUZOMDNN-UHFFFAOYSA-N

SMILES

CN1CCC(O1)C2=CC=CC=C2

Canonical SMILES

CN1CCC(O1)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of styrene (37.0 g, 356 mmol) and the N-methylnitrone solution from Example 5 is heated at 85° C. for 4 hours. After cooling, the phases are separated and the aqueous phase is extracted with chloroform (2×50 g). The combined chloroform extracts are combined with the initial organic phase, and the resultant mixture is washed with water (50 g). The organic phase is dried K2CO3) and stripped of chloroform and excess styrene to give 2-methyl-5-phenylisoxazolidine (16 g).
Quantity
37 g
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Synthesis routes and methods II

Procedure details

reacting N-methylnitrone from b) and styrene to form a 2-methyl-5-phenylisoxazolidine-containing reaction mixture.
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Synthesis routes and methods III

Procedure details

Paraformaldehyde (20.0 g, 724 mmol) was added in portions to 33% MeNH2 in EtOH (68.0 g, 724 mmol). Styrene (75.0 g, 721 mmol) and NaWO4.2H2O (3.4 g, 10 mmol) were added and the solution was heated to reflux. Fifty per cent H2O2 (50.0 g, 735 mmol) was added dropwise over 2 hours. After cooling, the phases were separated and the lower aqueous phase was extracted with ether (3×100 mL). The upper organic layer was combined with the ether extracts and washed with brine (2 x 100 mL). The ether and excess styrene were removed in vacuo to give (2-methyl-5-phenylisoxazolidine) as a brown oil (34.3 g, 29% based on MeNH2).
Quantity
20 g
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reactant
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68 g
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reactant
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75 g
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reactant
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[Compound]
Name
NaWO4.2H2O
Quantity
3.4 g
Type
reactant
Reaction Step Two
Name
Quantity
50 g
Type
reactant
Reaction Step Three

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